![molecular formula C13H14N2O B2532377 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-10-3](/img/structure/B2532377.png)

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

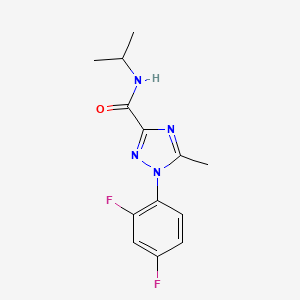

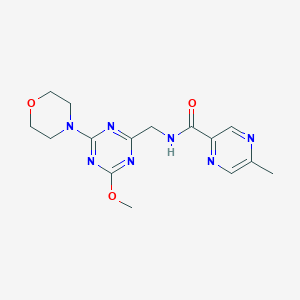

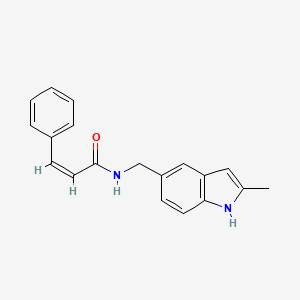

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyclopentenone derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

科学的研究の応用

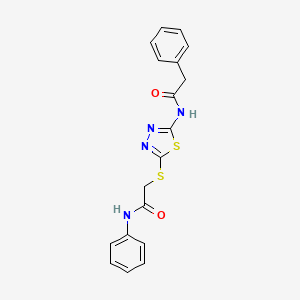

Synthesis and Biological Activity

A Concise Review on the Synthesis of Pyrazole Heterocycles highlights pyrazole's significance as a pharmacophore in medicinal chemistry, noting its wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of heterocyclic appended pyrazoles offers a pathway to design more active biological agents through modifications and derivatizations (A. M. Dar & Shamsuzzaman, 2015).

Recent Advances in the Therapeutic Applications of Pyrazolines discusses the pharmacological effects of pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This review suggests pyrazoline's versatility as a pharmacophore, capable of addressing a range of therapeutic targets (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

Chemical Properties and Applications

The Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones reviews the preparation and application of pyrazoline derivatives in synthesizing various heterocyclic compounds, indicating their importance in developing new chemical entities with potential biological activities (M. A. Gomaa & H. Ali, 2020).

Antimicrobial and Anticancer Agents

A Molecular Insight into Pyrazole Congeners as Antimicrobial, Anticancer, and Antimalarial Agents and Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates both emphasize the role of pyrazoline derivatives as potent antimicrobial and anticancer agents, offering insights into the structure-activity relationships and potential for new drug development (D. Karati, K. Mahadik, P. Trivedi, & Dileep Kumar, 2022); (Pushkar Kumar Ray, Salahuddin, A. Mazumder, Rajnish Kumar, M. Ahsan, & Mohamed Shahar Yar, 2022).

Inhibition of Monoamine Oxidase

Pyrazoline A Promising Scaffold for the Inhibition of Monoamine Oxidase

discusses pyrazoline's potential in inhibiting monoamine oxidase, an enzyme target for treating neurodegenerative diseases, highlighting the importance of structural modifications for enhanced selectivity and activity (B. Mathew, J. Suresh, S. Anbazhagan, & G. E. Mathew, 2013).

作用機序

are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are known for their diverse pharmacological effects, including anti-proliferative and pro-apoptotic activities . Pyrazole derivatives have been found to have significant anti-proliferative activity, and their mechanism of action often involves the depolymerization of microtubules . This suggests that “3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” might also interact with microtubules, but this is purely speculative without specific studies on this compound.

In terms of pharmacokinetics , pyrazole compounds are known to undergo rapid metabolism and wide tissue distribution . .

特性

IUPAC Name |

3-(3-methoxyphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-10-5-2-4-9(8-10)13-11-6-3-7-12(11)14-15-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINELHOCJUWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)

![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)